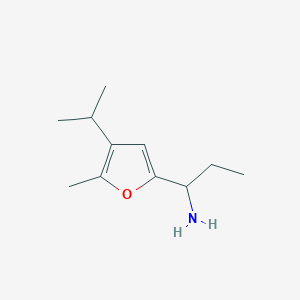
1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with isopropyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Chiral Amine Formation: The final step involves the introduction of the chiral amine group. This can be accomplished through reductive amination of the corresponding ketone or aldehyde using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group or the furan ring, resulting in the formation of reduced amine derivatives or dihydrofuran compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products may include furanones, furandiones, and other oxidized furan compounds.
Reduced Derivatives: Reduced amine derivatives and dihydrofuran compounds are common products.
Substituted Derivatives: Various substituted furan and amine derivatives can be obtained depending on the reagents used.
Applications De Recherche Scientifique
®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and systems.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s chiral nature allows it to selectively bind to specific targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(S)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine: The racemic mixture of the compound, containing both enantiomers.
1-(4-Isopropyl-5-methylfuran-2-yl)propan-2-amine: A structural isomer with the amine group located at a different position.
Uniqueness: ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it valuable for various applications, particularly in medicinal chemistry and biological studies.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3 |
Clé InChI |
KXWWRDHKXRRUNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(O1)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


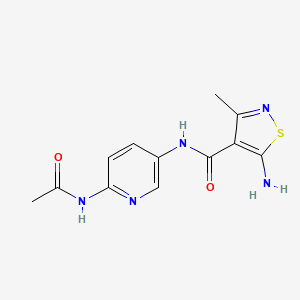




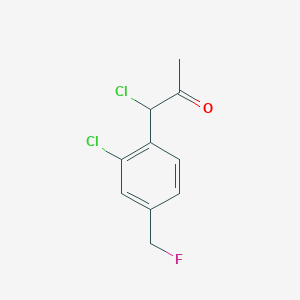
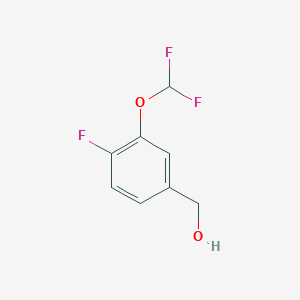
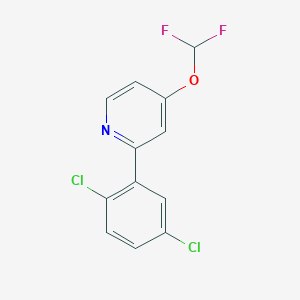
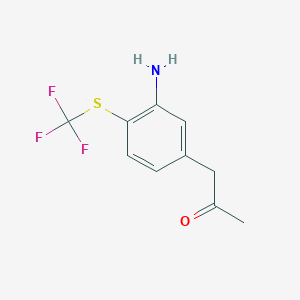
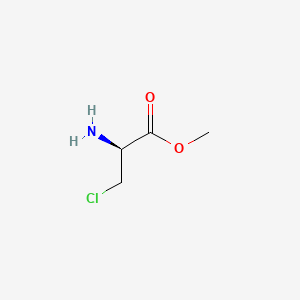
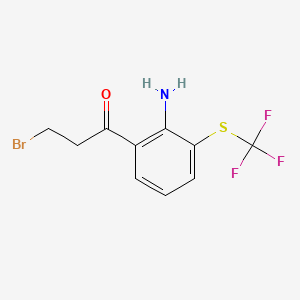
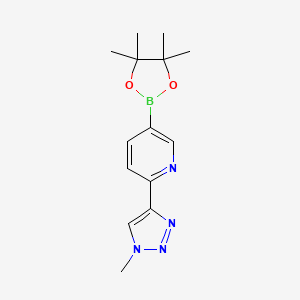
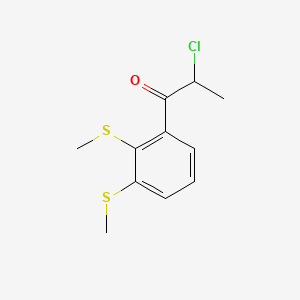
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
